molecular formula C22H17ClFN5O2S B3014994 3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1113121-21-3

3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B3014994
CAS No.: 1113121-21-3
M. Wt: 469.92
InChI Key: BLXPSRNKWABCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and enzyme modulation. Key structural elements include:

  • A thioether linkage (-S-) connecting the triazolopyridine core to a 2-oxoethyl group.
  • A 3-chloro-4-methylphenyl substituent attached via an amide bond to the oxoethyl group.
  • A 3-fluorophenyl carboxamide group at position 6 of the triazolopyridine.

The chloro and methyl groups may enhance steric and electronic effects, while the fluorine atom improves metabolic stability .

Properties

IUPAC Name

3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN5O2S/c1-13-5-7-17(10-18(13)23)25-20(30)12-32-22-28-27-19-8-6-14(11-29(19)22)21(31)26-16-4-2-3-15(24)9-16/h2-11H,12H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXPSRNKWABCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazolopyridine vs. Thienopyridine Derivatives

Compound Class Example (CAS/ID) Key Features Pharmacological Implications
Triazolopyridine (Target) N/A Bicyclic core with N1, N2, and N4 positions; moderate polarity Likely kinase/GPCR targets due to planar aromaticity
Thienopyridine 3-amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Thiophene-fused pyridine; higher lipophilicity from CF₃ Potential protease/mTOR inhibition

Analysis: The triazolopyridine core offers greater hydrogen-bonding capacity compared to thienopyridines, which may improve target selectivity. However, thienopyridines with trifluoromethyl groups (e.g., ) exhibit enhanced membrane permeability .

Substituent-Driven Activity Comparisons

Aromatic Substituents

Compound Substituents Bioactivity Trends (Inferred)
Target Compound 3-chloro-4-methylphenyl, 3-fluorophenyl Balanced lipophilicity and metabolic stability
3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-fluorophenyl, CF₃ Higher CNS penetration potential
AZ331 (1,4-dihydropyridine) 4-(2-furyl), 2-methoxyphenyl, methylthio Calcium channel modulation (typical of dihydropyridines)

Analysis :

  • The 3-fluorophenyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs .
  • Trifluoromethyl groups (e.g., ) significantly increase logP (by ~1.5 units) but may reduce aqueous solubility.

Thioether-Linked Analogues

Compound Thioether Structure Pharmacokinetic Profile
Target Compound -(S-CH₂-C(O)-NH-Ar) Moderate t₁/₂ (predicted)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide -(S-CH₂-C(O)-NH-4-FC₆H₄) Enhanced metabolic stability due to ethyl group
AZ257 -(S-CH₂-C(O)-NH-2-MeOC₆H₄) Rapid clearance (methoxy group susceptibility)

Analysis : The thioether linkage is critical for maintaining conformational flexibility. Bulky substituents (e.g., 3-chloro-4-methylphenyl in the target) may slow hepatic clearance compared to smaller groups (e.g., methoxy in ).

Key Observations :

  • The target compound’s triazolopyridine core requires specialized cyclization conditions (e.g., DMF-mediated reactions as in ), increasing synthetic difficulty versus thienopyridines.
  • Hexahydrocycloocta[b]thieno[3,2-e]pyridine exhibits superior conformational rigidity but faces scalability challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.